molecular formula C7H6N2O3 B575505 Nitroxide,  4-(oxyamino)benzoyl  (9CI) CAS No. 186981-42-0

Nitroxide, 4-(oxyamino)benzoyl (9CI)

Cat. No.: B575505
CAS No.: 186981-42-0
M. Wt: 166.136
InChI Key: JDCKQEMEFJZJNJ-UHFFFAOYSA-N
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Description

Nitroxide, 4-(oxyamino)benzoyl (9CI) is a nitroxide radical derivative featuring a benzoyl group substituted with an oxyamino (-O-NH₂) moiety at the para position. Nitroxides are stable free radicals widely studied for applications in polymer chemistry, spin labeling, and medicinal chemistry. The 9CI designation refers to its classification in the Ninth Collective Index of Chemical Abstracts, though detailed public data on this specific compound remains sparse . Its structure is inferred to combine a benzoyl backbone with a nitroxide radical (>N-O•) and an oxyamino functional group, which may influence reactivity and stability compared to simpler nitroxides.

Properties

CAS No.

186981-42-0

Molecular Formula

C7H6N2O3

Molecular Weight

166.136

IUPAC Name

N-$l^{1}

InChI

InChI=1S/C7H6N2O3/c10-7(9-12)5-1-3-6(8-11)4-2-5/h1-4,8H,(H,9,10)

InChI Key

JDCKQEMEFJZJNJ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)N[O])N[O]

Synonyms

Nitroxide, 4-(oxyamino)benzoyl (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Substituent Variations in Nitroxides

The substituents on nitroxide radicals significantly alter their physicochemical properties and applications. Below is a comparison with structurally analogous compounds:

Table 1: Key Properties of Nitroxide Derivatives
Compound Name Molecular Formula Substituents Synthesis Method Application/Use Reference
Nitroxide, 4-(oxyamino)benzoyl (9CI) Not Provided 4-(oxyamino)benzoyl Likely via benzoyl chloride intermediates Potential radical scavenger (inferred)
Nitroxide, p-carboxyphenyl methyl ester C₈H₈NO₃* p-carboxyphenyl methyl ester Esterification of carboxylic acid Research/industrial use
Heptamethylene nitroxide C₇H₁₄NO* Heptamethylene ring Recrystallization from ethanol Polymer stabilization
4-(p-Toluene Sulfonamido) benzoyl isothiocyanate Not Provided p-Toluene sulfonamido benzoyl Reflux with potassium isothiocyanate Intermediate in synthesis

Key Observations :

Agricultural and Industrial Comparators

Table 2: Agricultural Benzoyl Derivatives
Compound Name Molecular Formula Key Functional Groups Application Synthesis Pathway Reference
Cyprosulphamide C₁₄H₁₂ClNO₄S Sulfamoyl benzamide Herbicide safener Reaction of sulfamoylbenzoic acid
Isoxaben C₁₄H₁₂ClNO₄S Methanesulphonyl-trifluoromethyl Herbicide Multi-step sulfonation/cyclization

Comparison :

  • Reactivity: The oxyamino group in the target compound is less electron-withdrawing than sulfonamido/sulfamoyl groups, which could reduce herbicidal activity but improve stability in biological systems .
  • Synthetic Complexity : Cyprosulphamide and isoxaben require multi-step sulfonation, whereas nitroxide derivatives may prioritize radical stability over functional group diversity .

Research Findings and Limitations

  • Spectral Data: highlights the use of spectral data (e.g., IR, NMR) for characterizing benzoyl derivatives, suggesting similar analytical methods apply to 4-(oxyamino)benzoyl nitroxide .
  • Thermal Stability : Heptamethylene nitroxide () exhibits stability via recrystallization, implying that the target compound’s benzoyl group may enhance thermal resistance compared to aliphatic nitroxides .
  • Gaps in Data: Direct applications, toxicity, and kinetic data for 4-(oxyamino)benzoyl nitroxide are absent in the provided evidence, necessitating extrapolation from structural analogs.

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